n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine
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Overview
Description
n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, an isopropoxy group, and an acetamidine moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with n-hydroxyacetamidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various alkoxy or functional group-substituted derivatives.
Scientific Research Applications
n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the acetamidine moiety can interact with nucleophilic sites on proteins or other biomolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- n-Hydroxy-2-(4-methoxybenzenesulfonyl)acetamidine
- n-Hydroxy-2-(4-ethoxybenzenesulfonyl)acetamidine
- n-Hydroxy-2-(4-propoxybenzenesulfonyl)acetamidine
Uniqueness
n-Hydroxy-2-(4-isopropoxybenzenesulfonyl)acetamidine is unique due to its isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N'-hydroxy-2-(4-propan-2-yloxyphenyl)sulfonylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8(2)17-9-3-5-10(6-4-9)18(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEFHQNXGKXVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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